

# Thermodynamic Properties of Chlorinated Alkanes

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## Compound of Interest

Compound Name: 1,3,3-Trichlorobutane

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The thermodynamic properties of chlorinated alkanes are fundamental to predicting their reactivity, stability, and environmental distribution. Key parameters include the standard enthalpy of formation ( $\Delta_f H^\circ$ ), standard molar entropy ( $S^\circ$ ), Gibbs free energy of formation ( $\Delta_f G^\circ$ ), and specific heat capacity ( $C_p$ ).

Chlorine substitution significantly influences these properties. The electron-attracting effect of chlorine destabilizes chlorinated alkanes compared to their parent alkanes[1]. This is reflected in their enthalpies of formation. For instance, early studies using static bomb combustion calorimetry indicated that highly chlorinated compounds have systematically more positive enthalpies of formation than values derived from later methods like rotating bomb combustion calorimetry[2][3]. More recent evaluations have provided a self-consistent set of thermodynamic data for C1 and C2 chlorinated hydrocarbons[2][3].

## Data Tables

The following tables summarize key thermodynamic data for selected C1 and C2 chlorinated alkanes. These values are crucial for modeling chemical reactions and degradation pathways[4].

Table 1: Standard Enthalpy of Formation ( $\Delta_f H^\circ$ ) and Standard Molar Entropy ( $S^\circ$ ) for Selected Chlorinated Alkanes at 298.15 K

| Compound                      | Chemical Formula                              | State  | $\Delta_f H^\circ$ (kJ/mol) | $S^\circ$ (J/mol·K) |
|-------------------------------|---|--------|-----------------------------|---------------------|
| Chloromethane                 | CH <sub>3</sub> Cl                            | Gas    | -82.0 ± 0.4                 | 234.5               |
| Dichloromethane               | CH <sub>2</sub> Cl <sub>2</sub>               | Gas    | -95.4 ± 1.3                 | 270.2               |
| Trichloromethane (Chloroform) | CHCl <sub>3</sub>                             | Gas    | -103.1 ± 1.3                | 295.7               |
| Trichloromethane (Chloroform) | CHCl <sub>3</sub>                             | Liquid | -134.3[5]                   | 202.9[5]            |
| Tetrachloromethane            | CCl <sub>4</sub>                              | Gas    | -102.9 ± 1.3                | 309.8               |
| Chloroethane                  | C <sub>2</sub> H <sub>5</sub> Cl              | Gas    | -112.2 ± 0.6                | 275.8               |
| 1,1-Dichloroethane            | C <sub>2</sub> H <sub>4</sub> Cl <sub>2</sub> | Gas    | -133.5 ± 1.0                | 300.4               |
| 1,2-Dichloroethane            | C <sub>2</sub> H <sub>4</sub> Cl <sub>2</sub> | Gas    | -131.8 ± 0.8                | 308.2               |
| 1,1,1-Trichloroethane         | C <sub>2</sub> H <sub>3</sub> Cl <sub>3</sub> | Gas    | -147.3 ± 1.5                | 321.3               |
| 1,1,2-Trichloroethane         | C <sub>2</sub> H <sub>3</sub> Cl <sub>3</sub> | Gas    | -149.4 ± 2.0                | 335.6               |
| 1,1,1,2-Tetrachloroethane     | C <sub>2</sub> H <sub>2</sub> Cl <sub>4</sub> | Gas    | -164.4 ± 2.5                | 344.3               |
| 1,1,2,2-Tetrachloroethane     | C <sub>2</sub> H <sub>2</sub> Cl <sub>4</sub> | Gas    | -173.6 ± 1.7                | 355.6               |
| Pentachloroethane             | C <sub>2</sub> HCl <sub>5</sub>               | Gas    | -180.3 ± 2.1                | 369.0               |
| Hexachloroethane              | C <sub>2</sub> Cl <sub>6</sub>                | Gas    | -197.5 ± 4.0                | 382.0               |

Data compiled from critically reviewed sources[2][3][5][6]. Note that values can vary slightly between different evaluation methods.

Table 2: Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ ) for Selected Chlorinated Alkanes at 298.15 K

| Compound           | Chemical Formula                              | Phase   | $\Delta_f G^\circ$ (kJ/mol) |
|--------------------|---|---------|-----------------------------|
| Methane            | CH <sub>4</sub>                               | Aqueous | -34.74                      |
| Chloromethane      | CH <sub>3</sub> Cl                            | Aqueous | -52.71                      |
| Dichloromethane    | CH <sub>2</sub> Cl <sub>2</sub>               | Aqueous | -66.11                      |
| Trichloromethane   | CHCl <sub>3</sub>                             | Aqueous | -66.50                      |
| Tetrachloromethane | CCl <sub>4</sub>                              | Aqueous | -45.10                      |
| Ethane             | C <sub>2</sub> H <sub>6</sub>                 | Aqueous | -17.43                      |
| Chloroethane       | C <sub>2</sub> H <sub>5</sub> Cl              | Aqueous | -36.83                      |
| 1,2-Dichloroethane | C <sub>2</sub> H <sub>4</sub> Cl <sub>2</sub> | Aqueous | -72.93                      |

Data estimated using group contribution methods[7][8]. These estimates indicate that processes like reductive dechlorination can yield sufficient energy to support microbial growth[7][8].

Table 3: Specific Heat Capacity (Cp) for Selected Substances at 25°C

| Substance            | Formula           | State  | Specific Heat Capacity (J/g·°C) | Molar Heat Capacity (J/mol·°C) |
|----------------------|-------------------|--------|---------------------------------|--------------------------------|
| Chloroform           | CHCl <sub>3</sub> | Liquid | 0.96                            | 114.25[5]                      |
| Carbon Tetrachloride | CCl <sub>4</sub>  | Liquid | 0.84                            | 131.3                          |
| Water                | H <sub>2</sub> O  | Liquid | 4.184                           | 75.3                           |

Data sourced from various chemical handbooks[5][9].

## Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic data relies on precise experimental techniques. Calorimetry and chromatography are two primary methods employed.

### Combustion Calorimetry

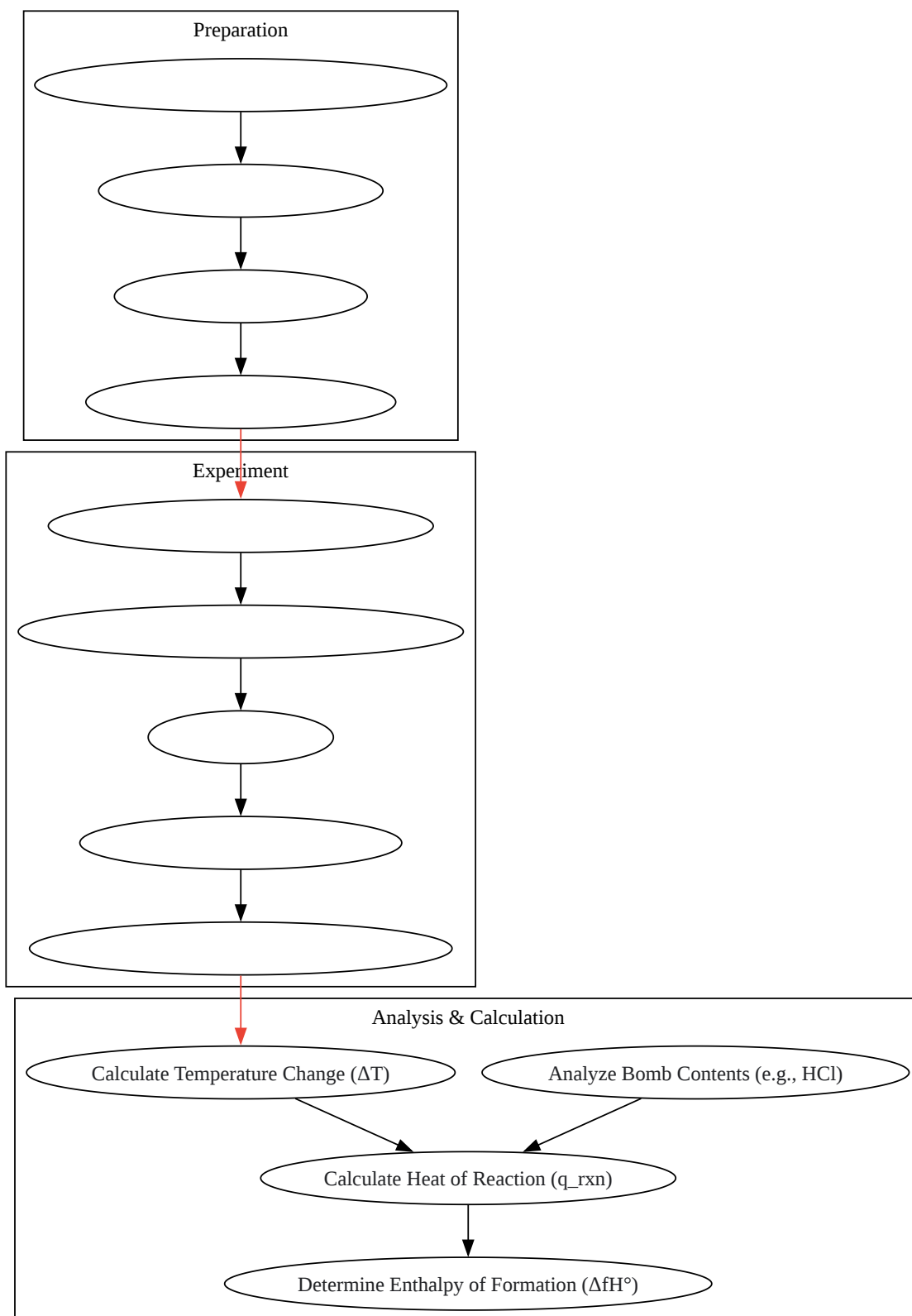
Calorimetry is the science of measuring the heat change associated with a chemical reaction[10]. For chlorinated alkanes, determining the enthalpy of formation ( $\Delta_f H^\circ$ ) often involves measuring the heat of combustion in a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of the chlorinated alkane is placed in a sample holder within a high-pressure vessel known as a "bomb." For highly volatile liquids, this may involve encapsulation in a gelatin capsule.
- **Bomb Assembly:** The bomb is filled with a known excess of pure oxygen under high pressure (typically ~30 atm). A small, known amount of water is often added to the bomb to ensure that all chlorine is converted to aqueous hydrochloric acid upon combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
- **Ignition:** The sample is ignited remotely via an electrical fuse. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
- **Temperature Measurement:** The temperature is monitored continuously until it reaches a maximum and then begins to slowly cool. The total temperature change ( $\Delta T$ ) is determined after correcting for any heat exchange with the surroundings.

- Analysis: After the experiment, the contents of the bomb are analyzed to ensure complete combustion and to quantify the amounts of hydrochloric acid and any side products formed.
- Calculation: The heat released by the reaction ( $q_{\text{rxn}}$ ) is calculated using the formula:  $q_{\text{rxn}} = - (C_{\text{cal}} * \Delta T)$  where  $C_{\text{cal}}$  is the total heat capacity of the calorimeter system (bomb, water, etc.), determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Rotating-Bomb Calorimetry: A significant refinement for halogen-containing compounds is the use of a rotating-bomb calorimeter. Early static bomb methods often yielded inconsistent results for highly chlorinated compounds[2][3]. In a rotating-bomb calorimeter, the bomb is rotated after ignition to ensure that the gaseous combustion products dissolve completely and uniformly in the aqueous solution inside, leading to a well-defined final state and more accurate enthalpy values[2][3].



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## Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. While not a direct method for measuring primary thermodynamic properties like enthalpy, it is invaluable for determining physical properties such as vapor pressure and partitioning coefficients, which are related to thermodynamic quantities like the enthalpy of vaporization[11][12]. It is also essential for analyzing the purity of samples used in calorimetry and for identifying products in degradation studies[13].

Methodology (Vapor Pressure Estimation):

- **Instrument Setup:** A gas chromatograph is equipped with a capillary column appropriate for separating chlorinated hydrocarbons (e.g., a non-polar DB-5 or mid-polar DB-1701 column) and a sensitive detector, often an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds[13], or a mass spectrometer (MS)[14][15].
- **Calibration:** The instrument is calibrated using a series of standard compounds with well-known vapor pressures and retention times.
- **Sample Analysis:** The chlorinated alkane sample is injected into the heated inlet, where it vaporizes and is carried by an inert gas (e.g., helium) through the column.
- **Separation & Detection:** Compounds are separated based on their boiling points and interactions with the column's stationary phase. The time taken for a compound to travel through the column is its retention time.
- **Correlation:** The retention times of the chlorinated alkanes are correlated with those of the calibration standards. A linear relationship often exists between the logarithm of the vapor pressure and the retention time for a homologous series of compounds. This relationship allows for the estimation of the vapor pressure of the target analytes.
- **Thermodynamic Calculation:** The enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) can then be determined by measuring vapor pressures at different temperatures and applying the Clausius-Clapeyron equation.

## Metabolic Pathways and Toxicological Relevance

The thermodynamic properties of chlorinated alkanes directly influence their metabolic fate and toxicity. The stability of the molecule, governed by its Gibbs free energy and bond dissociation energies, dictates the primary pathways of metabolic transformation[1][16].

For chlorinated alkanes, metabolic transformation often proceeds via oxidation, frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver[17][18]. These reactions can lead to the formation of reactive intermediates. Key metabolic steps include oxidative dechlorination and direct hydroxylation, which can be followed by further oxidation to carboxylic acids[17]. The instability of certain chlorinated alkanes can lead to the formation of radicals through C-C bond breaking or dechlorination, which are reactive intermediates[1].

The diagram below illustrates a generalized metabolic pathway for a short-chain chlorinated paraffin (SCCP), showing the initial oxidative steps that can lead to either detoxification or the formation of toxic metabolites.

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// Edges cp -> hydroxylated [label="Direct Hydroxylation\n(CYP450)", color="#202124"]; cp -> dechlorinated [label="Oxidative Dechlorination\n(CYP450)", color="#202124"]; hydroxylated -> acid [label="Further Oxidation", color="#202124"]; dechlorinated -> acid [label="Further Oxidation", color="#202124"]; acid -> conjugates [label="Conjugation", color="#202124"]; hydroxylated -> conjugates [label="Conjugation", color="#202124"]; conjugates -> excretion [color="#202124"]; dechlorinated -> toxicity [style=dashed, color="#202124"]; } .dot Caption: Generalized metabolic pathway of chlorinated alkanes in humans.
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This guide provides a foundational understanding of the thermodynamic properties of chlorinated alkanes, the methods used to determine them, and their relevance in a biological context. Accurate thermodynamic data are indispensable for predicting the environmental behavior, metabolic fate, and potential toxicity of these widely used industrial chemicals.

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- To cite this document: BenchChem. [Thermodynamic Properties of Chlorinated Alkanes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102336#thermodynamic-properties-of-chlorinated-alkanes]

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